Dodecan-1-amine;methanesulfonic acid

Surfactant Science Micellization Counterion Effect

Dodecan-1-amine;methanesulfonic acid forms the salt dodecylammonium methanesulfonate (DAMS), a cationic surfactant with an organic counterion. Its performance arises from the interaction of a 12-carbon alkyl chain (C12H25NH3+) with the methanesulfonate anion (CH3SO3-).

Molecular Formula C13H31NO3S
Molecular Weight 281.46 g/mol
CAS No. 86157-46-2
Cat. No. B14429166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecan-1-amine;methanesulfonic acid
CAS86157-46-2
Molecular FormulaC13H31NO3S
Molecular Weight281.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN.CS(=O)(=O)O
InChIInChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4)
InChIKeyJRUHKNFTXWGDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecan-1-amine Methanesulfonate (CAS 86157-46-2): Surfactant and Liquid Crystal Baseline


Dodecan-1-amine;methanesulfonic acid forms the salt dodecylammonium methanesulfonate (DAMS), a cationic surfactant with an organic counterion. Its performance arises from the interaction of a 12-carbon alkyl chain (C12H25NH3+) with the methanesulfonate anion (CH3SO3-). Unlike simple dodecylammonium halides, DAMS exhibits distinct micellization thermodynamics, counterion binding behavior, and thermotropic liquid crystallinity, which are highly sensitive to the counterion structure [1]. These properties position it as a specialized candidate in surfactant science and materials chemistry research.

Why Dodecylammonium Methanesulfonate Cannot Be Simply Substituted by Another Alkanesulfonate or Halide


The self-assembly and material properties of dodecylammonium salts are dominated by the counterion's hydrophobicity and geometry. Substituting methanesulfonate with chloride, or a larger alkanesulfonate like propanesulfonate, will fundamentally change the system. For instance, increasing counterion chain length from C1 (methanesulfonate) to C4 (butanesulfonate) can lower the Critical Micelle Concentration (CMC) in water by approximately 9 mmol dm-3 [1]. Furthermore, while methanesulfonate behaves similarly to a simple halide, propanesulfonate and butanesulfonate counterions begin to act like co-surfactants, drastically altering micelle structure and stability [1]. In the solid state, the mesophase temperature range is not monotonic and is widest for the methanesulfonate analog, making it the superior liquid crystal candidate [2].

Quantitative Comparative Evidence for Dodecylammonium Methanesulfonate


Critical Micelle Concentration (CMC) Depression vs. Dodecylammonium Chloride

The replacement of a chloride counterion with methanesulfonate significantly alters micellization. While the specific CMC of pure DAMS is part of a homologous series, research by Sugihara et al. demonstrates that the CMC of dodecylammonium alkanesulfonates is systematically lowered by approximately 3 mmol dm-3 for each additional methylene group in the counterion's alkyl chain [1]. Since methanesulfonate has one carbon, its CMC is significantly lower than dodecylammonium chloride, which has no carbon atoms in its counterion (CMC ≈ 15 mmol dm-3 [2]), a difference that can be extrapolated from the series trend.

Surfactant Science Micellization Counterion Effect

Counterion Binding Distinction: Methanesulfonate Behaves as a Simple Ion

The degree of counterion binding (β) and its temperature dependence clearly separate dodecylammonium salts into two thermodynamic groups. Dodecylammonium methanesulfonate (DAMS) belongs to group (1) with DAES, where the counterion behaves most similarly to common univalent ions like halides. In contrast, DAPS and DABS form group (2), where the larger organic counterions act more like co-surfactants, enhancing self-assembly but with a different thermodynamic signature [1]. This was confirmed by enthalpy change (ΔHm0) data.

Micelle Thermodynamics Counterion Binding Surfactant Design

Broadest Smectic A Liquid Crystal Phase Range in Alkanesulfonate Series

In the solid state, DAMS exhibits thermotropic liquid crystallinity. The smectic A phase temperature range for dodecylammonium alkanesulfonates decreases in the order: methanesulfonate > 1-propanesulfonate > ethanesulfonate > 1-butanesulfonate. Thus, DAMS provides the widest operational temperature window for the liquid crystal phase, whereas the 1-butanesulfonate mesophase is entirely metastable [1]. This indicates the methanesulfonate anion uniquely stabilizes the layered smectic structure without being disruptive.

Liquid Crystals Mesophase Stability Materials Chemistry

Larger Layer Spacing than Propanesulfonate Analog Despite Shorter Counterion

A counterintuitive structural feature distinguishes DAMS: its smectic layer spacing is larger than that of the dodecylammonium 1-propanesulfonate analog, even though the methanesulfonate anion is shorter. The layer spacing for the 1-propanesulfonate was measured as 0.30 nm shorter than that of DAMS [1]. This is significant because the alkyl chain length of the propanesulfonate is 0.25 nm longer than methanesulfonate, indicating that the methanesulfonate salt achieves a more extended and efficient packing arrangement in the lamellar structure.

Liquid Crystal Structure X-ray Diffraction Self-Assembly

Stabilized Mixed Micelles with Fluorocarbon Counterions via Negative Deviation from Ideality

When DAMS is mixed with dodecylammonium perfluorocarboxylates (e.g., DAPA or DAPP), the combined system shows enhanced micelle stabilization. The CMC of the mixed system exhibits a negative deviation from ideal mixing [1]. This indicates a synergistic interaction between methanesulfonate and fluorocarbon counterions that stabilizes the micelle, making these binary surfactant systems more surface-active than either single component.

Mixed Surfactant Systems Synergism Micelle Stabilization

High-Value Application Scenarios for Dodecylammonium Methanesulfonate Based on Differential Evidence


A Standard Cationic Surfactant for Fundamental Micellization Studies

DAMS is ideal as a model system for studying ionic micelle formation. Its methanesulfonate counterion behaves most like a simple halide ion (Group 1 behavior), as shown by Sugihara et al. [1]. Meanwhile, its lower CMC compared to dodecylammonium chloride [2] makes it more efficient for experimental setups sensitive to high surfactant concentration. This combination of high simplicity and high efficiency is highly valuable for reproducible physical chemistry research.

Precursor and Matrix for Stable Smectic A Liquid Crystal Formulations

Researched by Matsunaga and Nishida, DAMS offers the widest smectic A phase temperature range among its immediate alkanesulfonate homologs, while butanesulfonate and ethanesulfonate analogs are either metastable or have narrower ranges [1]. Its unusually large layer spacing relative to counterion size [1] makes it the preferred host matrix for intercalating functional guest molecules, dyes, or nanoparticles in optical and sensor technologies.

Synergistic Component in Mixed Fluorocarbon/Hydrocarbon Surfactant Systems

DAMS is a strategic choice for formulating with fluorocarbon surfactants to achieve synergistic micelle stabilization, evidenced by a negative deviation from ideal mixing [1]. This enables superior surface activity, which is critical for advanced formulations such as firefighting foams, specialty emulsifiers, and high-performance cleaning solutions where standard single-surfactant systems fail.

Organic Synthesis and Purification of Protonated Dodecylamine Derivative

In organic synthesis, the pre-formed, isolated salt dodecan-1-amine;methanesulfonic acid provides a non-hygroscopic, crystalline alternative to the free amine (dodecan-1-amine) which is a low-melting, odorous liquid. The salt can be used as a precisely stoichiometric and easily weighable source of the dodecylammonium cation for phase-transfer catalysis or as a cationic precursor in reactions where controlled release or specific crystalline packing, such as the smectic phase reported by Matsunaga et al. [1], is beneficial.

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